molecular formula C16H19ClN6O B10916663 N-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-1-ethyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-1-ethyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10916663
M. Wt: 346.81 g/mol
InChI Key: RGAWKIQIWICWIM-UHFFFAOYSA-N
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Description

N~4~-(4-Chloro-1,5-dimethyl-1H-pyrazol-3-yl)-1-ethyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-1-ethyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting 4-chloro-3-methylpyrazole with ethyl bromoacetate in the presence of a base to form 4-chloro-3-ethyl-1-methylpyrazole.

    Cyclization to form the pyrazolo[3,4-b]pyridine ring: The intermediate is then reacted with a suitable reagent, such as formic acid, to induce cyclization and form the pyrazolo[3,4-b]pyridine core.

    Introduction of the carboxamide group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N~4~-(4-Chloro-1,5-dimethyl-1H-pyrazol-3-yl)-1-ethyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group in the pyrazole ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

N~4~-(4-Chloro-1,5-dimethyl-1H-pyrazol-3-yl)-1-ethyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N4-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-1-ethyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-methylpyrazole: A precursor in the synthesis of the target compound.

    1-Ethyl-3,6-dimethylpyrazolo[3,4-b]pyridine: A structurally related compound with similar chemical properties.

Uniqueness

N~4~-(4-Chloro-1,5-dimethyl-1H-pyrazol-3-yl)-1-ethyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H19ClN6O

Molecular Weight

346.81 g/mol

IUPAC Name

N-(4-chloro-1,5-dimethylpyrazol-3-yl)-1-ethyl-3,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C16H19ClN6O/c1-6-23-15-12(9(3)20-23)11(7-8(2)18-15)16(24)19-14-13(17)10(4)22(5)21-14/h7H,6H2,1-5H3,(H,19,21,24)

InChI Key

RGAWKIQIWICWIM-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=NC(=CC(=C2C(=N1)C)C(=O)NC3=NN(C(=C3Cl)C)C)C

Origin of Product

United States

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